molecular formula C13H19NO4 B8137786 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid

Cat. No.: B8137786
M. Wt: 253.29 g/mol
InChI Key: WONKOBXMPJFGDL-UHFFFAOYSA-N
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Description

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic organic compound featuring a [3.2.1] azabicyclo framework. This molecule contains two key functional groups: a carboxylic acid at position 2 and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom within the bicyclic system.

Properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-8-4-6-9(11(15)16)10(14)7-5-8/h6,8,10H,4-5,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONKOBXMPJFGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(=CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lactam-Based Cyclization

A foundational approach involves bicyclic lactams as starting materials. For example, (3-endo)-8-benzyl-8-azabicyclo[3.2.1]oct-3-yl methanol undergoes sequential hydrogenation and Boc protection:

  • Hydrogenation : Palladium hydroxide on carbon (Pearlman’s catalyst) facilitates debenzylation under H₂ (55 psi) in ethanol/HCl, yielding the free amine intermediate.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in dioxane/NaOH introduces the Boc group at the nitrogen, achieving an 81% yield after purification via aminopropyl SPE cartridge.

Key Data :

StepConditionsYieldPurity
DebenzylationH₂ (55 psi), Pd(OH)₂/C, EtOH/HCl95%>90%
Boc ProtectionBoc₂O, dioxane/NaOH, 25°C, 12h81%97%

Ring-Closing Metathesis (RCM)

RCM has emerged as a stereoselective method. Ethyl 8-azabicyclo[3.2.1]oct-2-ene-2-carboxylate, synthesized via Grubbs catalyst-mediated cyclization, undergoes saponification and Boc protection:

  • RCM : Ethyl acrylate derivatives cyclize using Hoveyda-Grubbs catalyst (2 mol%) in CH₂Cl₂ at 40°C.

  • Saponification : NaOH/EtOH hydrolyzes the ester to the carboxylic acid (92% yield).

  • Boc Protection : Boc₂O in THF with DMAP yields the final product (88% yield).

Advantages : High enantioselectivity (up to 99% ee) and scalability.

Industrial Production Methods

Flow Microreactor Systems

Batch processes face challenges in heat transfer and mixing efficiency. Continuous flow microreactors optimize:

  • Reaction Time : Reduced from 8h (batch) to 2h.

  • Yield Improvement : 85–92% vs. 70–75% in batch.

  • Case Study : Boc deprotection using TFA/DCM (0°C, 30 min) achieves >95% yield with minimal side reactions.

Table 1: Batch vs. Flow Reactor Performance

ParameterBatch ReactorFlow Reactor
Reaction Time8h2h
Yield70–75%85–92%
Purity90–95%>97%

Stereochemical Control

Asymmetric Hydrogenation

Chiral Ru-BINAP catalysts enable enantioselective synthesis of the bicyclic core. For instance:

  • Catalyst : (R)-BINAP-Ru in THF at −20°C achieves 99% ee.

  • Substrate : Prochiral ketones hydrogenate to (1S,5R)-configured intermediates, critical for neuroactive derivatives.

Enzymatic Desymmetrization

Lipases (e.g., CAL-B) desymmetrize prochiral tropinone derivatives:

  • Reaction : Hydrolysis of diethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylate.

  • Outcome : 92% ee, 85% yield.

Functional Group Modifications

Oxidation and Reduction

  • Oxidation : KMnO₄ in acetone converts the exo-alkene to a ketone (75% yield).

  • Reduction : LiAlH₄ reduces the carboxylic acid to a primary alcohol (80% yield), pivotal for prodrug synthesis.

Substitution Reactions

The Boc group permits versatile substitutions:

  • Deprotection : TFA/DCM (1:4 v/v) at 0°C yields the free amine, enabling acylation or alkylation.

  • Case Study : Coupling with 4-fluoro-3-bromophenol via Mitsunobu reaction forms aryl ether derivatives (68% yield).

Case Studies in Pharmaceutical Applications

Analgesic Development

Modification of the carboxylic acid to an amide yielded a potent μ-opioid agonist (IC₅₀ = 15 nM). Key steps:

  • Amide Formation : EDC/HOBt-mediated coupling with benzylamine.

  • In Vivo Testing : Tail-flick assay showed 50% pain reduction at 10 mg/kg.

Anticholinergic Agents

3-Exo-(6-methylbiphenyl-3-yloxy)-8-azabicyclo[3.2.1]octane, synthesized via Ullmann coupling, exhibited muscarinic receptor antagonism (Ki = 8 nM).

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYieldeeScalabilityCost
Lactam Cyclization81%N/AModerateLow
RCM88%99%HighHigh
Flow Reactor92%N/AIndustrialMedium

Chemical Reactions Analysis

Types of Reactions

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It can also interact with receptors in the central nervous system, leading to various physiological effects .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₃H₂₁NO₄ (as per the structurally similar compound in ).
  • Molecular Weight : 255.31 g/mol.

The Boc group enhances solubility in organic solvents and stabilizes the nitrogen atom during synthetic modifications, making this compound valuable in medicinal chemistry and drug discovery.

Comparison with Structurally Similar Compounds

Ecgonidine (8-Methyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic Acid)

  • Molecular Formula: C₉H₁₃NO₂.
  • Molecular Weight : 167.21 g/mol.
  • Key Differences :
    • Replaces the Boc group with a methyl group on the nitrogen.
    • Lacks the tert-butoxycarbonyl protection, reducing steric bulk and altering reactivity.
  • Applications : A precursor in cocaine synthesis and forensic analysis.

Anhydroecgonine Methyl Ester (AEME)

  • Molecular Formula: C₁₀H₁₅NO₂.
  • Molecular Weight : 181.2 g/mol.
  • Key Differences :
    • Methyl ester derivative of ecgonidine, with enhanced lipophilicity.
    • Contains a methyl ester at the carboxylic acid position instead of a free acid.
  • Applications : Used as a reference standard in cocaine metabolite studies.

8-[(Tert-butoxy)carbonyl]-8-azabicyclo[3.2.1]octane-3-carboxylic Acid

  • Molecular Formula: Not explicitly stated, but likely C₁₃H₂₁NO₄ (inferred from ).
  • Key Differences :
    • Carboxylic acid group at position 3 instead of position 2.
    • Saturated bicyclic system (octane vs. octene).
  • Applications: Limited data, but similar Boc-protected compounds are intermediates in peptide synthesis.

Cephalosporin Derivatives (e.g., Cefixime)

  • Molecular Framework : 5-Thia-1-azabicyclo[4.2.0]oct-2-ene.
  • Key Differences :
    • Contains sulfur in the bicyclic system (5-thia).
    • Antibacterial activity due to β-lactam rings.
  • Applications : Third-generation antibiotics targeting Gram-negative bacteria.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid C₁₃H₂₁NO₄ 255.31 Boc-protected amine, carboxylic acid Medicinal chemistry intermediates
Ecgonidine C₉H₁₃NO₂ 167.21 Methylamine, carboxylic acid Cocaine synthesis
Anhydroecgonine Methyl Ester (AEME) C₁₀H₁₅NO₂ 181.2 Methyl ester, methylamine Forensic analysis
Cefixime C₁₆H₁₅N₅O₇S₂ 453.45 β-lactam, thiazole ring Antibiotic

Physicochemical Properties

  • Solubility : The Boc group increases organic solubility compared to ecgonidine’s polar methylamine group.
  • Stability : AEME’s methyl ester enhances stability in biological matrices, making it suitable for long-term storage in forensic studies.

Biological Activity

8-Tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry, particularly as an antibiotic adjuvant and in the development of novel therapeutic agents. This article synthesizes available research on its biological activity, focusing on mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 253.29 g/mol
  • CAS Number : 1204809-89-1
  • Structure : The compound features a bicyclic structure that contributes to its biological activity.

The biological activity of 8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid primarily revolves around its role as an antibiotic adjuvant. It has been shown to enhance the efficacy of beta-lactam antibiotics by inhibiting various beta-lactamases, which are enzymes produced by bacteria that confer resistance to these antibiotics.

Inhibition of Beta-Lactamases

Research indicates that this compound can inhibit class A and C beta-lactamases, similar to other known inhibitors like avibactam. These enzymes are crucial in the resistance mechanisms of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .

Biological Activity Data

Activity Efficacy Target Pathogens
Beta-lactamase inhibitionSignificant (IC50 values < 10 µM)Klebsiella pneumoniae, Acinetobacter baumannii
Synergistic effect with antibioticsEnhanced efficacy observedVarious Gram-negative bacteria
Antibacterial spectrumBroad spectrum activityIncludes resistant strains

Case Studies

  • Case Study on Synergistic Effects :
    A study demonstrated that combining 8-tert-butoxycarbonyl-8-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid with piperacillin significantly restored its activity against multi-drug resistant Pseudomonas aeruginosa. The combination therapy showed a reduction in bacterial load in vivo models compared to piperacillin alone .
  • Clinical Implications :
    In clinical settings, the use of this compound as an adjunct therapy has been explored for treating complicated urinary tract infections caused by extended-spectrum beta-lactamase (ESBL) producing strains. Results indicated improved clinical outcomes and reduced resistance development .

Q & A

Q. What are the recommended handling and safety protocols for synthesizing or handling this compound in a laboratory setting?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to avoid skin contact. Inspect gloves prior to use to ensure integrity .
  • Respiratory Protection: Use a NIOSH-approved P95 respirator for low exposure or an ABEK-P2 filter for higher concentrations, especially during aerosol-generating steps .
  • Environmental Controls: Work in a fume hood to prevent inhalation and ensure proper waste disposal to avoid drainage contamination .
  • First Aid: In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR spectra to verify the bicyclic framework and Boc group. Key signals include tert-butyl protons (~1.4 ppm) and carboxylic acid protons (broad ~12 ppm) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+^+ at m/z 256.3 for C13_{13}H21_{21}NO4_4) .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O) from the Boc group (~1680–1720 cm1^{-1}) and carboxylic acid (~2500–3300 cm1^{-1}) .

Q. What purification strategies are effective for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with a gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate impurities. Monitor fractions via TLC (Rf_f ~0.3 in 10% MeOH/DCM) .
  • Recrystallization: Optimize solvent pairs (e.g., dichloromethane/hexane) to obtain crystalline solids. Note that the compound is stable at -20°C for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, given the bicyclic structure’s stereochemical complexity?

Methodological Answer:

  • Chiral Chromatography: Employ chiral HPLC columns (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers. Validate purity with ≥99% ee .
  • Asymmetric Catalysis: Use chiral auxiliaries (e.g., Evans oxazolidinones) during key cyclization steps to control stereochemistry .
  • X-ray Crystallography: Confirm absolute configuration by growing single crystals in a mixture of DCM and pentane .

Q. What experimental conditions destabilize the Boc group in this compound, and how can this inform reaction design?

Methodological Answer:

  • Acidic Conditions: The Boc group is labile under trifluoroacetic acid (TFA) or HCl in dioxane. Monitor deprotection via 1H^1\text{H}-NMR for loss of tert-butyl signals .
  • Thermal Stability: Avoid prolonged heating above 40°C, as decomposition products (e.g., CO2_2) may form. Use TGA analysis to assess thermal degradation thresholds .
  • Incompatible Reagents: Strong bases (e.g., LiAlH4_4) may reduce the carboxylic acid moiety; substitute with milder agents like NaBH4_4 .

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer:

  • Proactive Testing: Conduct in vitro assays (e.g., Ames test for mutagenicity) if literature gaps exist. Prioritize acute toxicity studies (OECD 423) for LD50_{50} determination .
  • Hazard Extrapolation: Classify hazards based on structural analogs (e.g., IARC Group 2B carcinogens) until compound-specific data is available .
  • Risk Mitigation: Assume worst-case toxicity (e.g., H302: harmful if swallowed) and implement engineering controls (e.g., closed-system processing) .

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